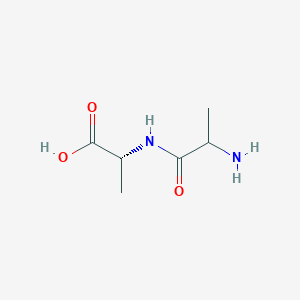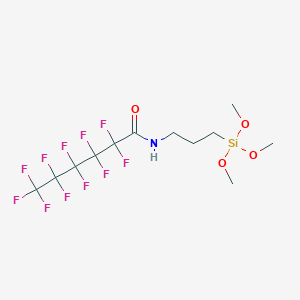
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide is a specialized organosilane compound with the molecular formula C12H16F11NO4Si. This compound is characterized by the presence of a perfluorohexanamide group attached to a trimethoxysilylpropyl chain. It is known for its unique chemical properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide typically involves the reaction of perfluorohexanoic acid with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
Reactants: Perfluorohexanoic acid and 3-aminopropyltrimethoxysilane.
Solvent: Anhydrous toluene or another suitable non-polar solvent.
Catalyst: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to achieve high purity levels.
化学反応の分析
Types of Reactions
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Cross-linked siloxane networks.
Substitution: Various substituted amides depending on the electrophile used.
科学的研究の応用
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier to impart hydrophobic and oleophobic properties to materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the development of bio-compatible coatings for medical devices and implants due to its chemical resistance and stability.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic assays.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to enhance durability and performance.
作用機序
The primary mechanism by which N-(3-Trimethoxysilylpropyl)Perfluorohexanamide exerts its effects is through the formation of strong covalent bonds with surfaces. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with hydroxyl groups on surfaces, creating a durable siloxane bond. This results in the formation of a stable, hydrophobic, and chemically resistant coating.
類似化合物との比較
Similar Compounds
- N-(3-Trimethoxysilylpropyl)Perfluorooctanamide
- N-(3-Trimethoxysilylpropyl)Perfluorodecanamide
- N-(3-Trimethoxysilylpropyl)Perfluorobutanamide
Uniqueness
Compared to similar compounds, N-(3-Trimethoxysilylpropyl)Perfluorohexanamide offers a balanced combination of hydrophobicity and chemical resistance due to its perfluorohexanamide group. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and surface treatments.
特性
CAS番号 |
154380-34-4 |
|---|---|
分子式 |
C12H16F11NO4Si |
分子量 |
475.33 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(3-trimethoxysilylpropyl)hexanamide |
InChI |
InChI=1S/C12H16F11NO4Si/c1-26-29(27-2,28-3)6-4-5-24-7(25)8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h4-6H2,1-3H3,(H,24,25) |
InChIキー |
UUOOBMVZLOQJME-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


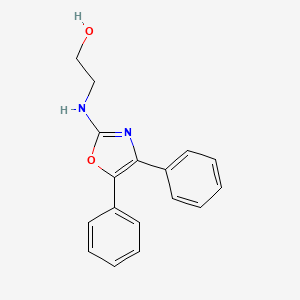
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
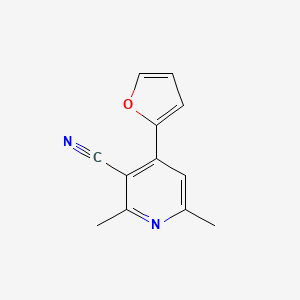

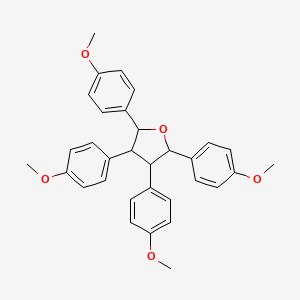
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
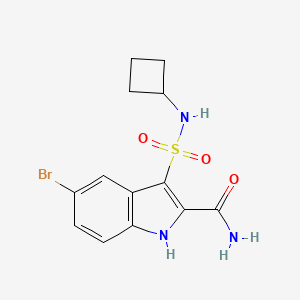
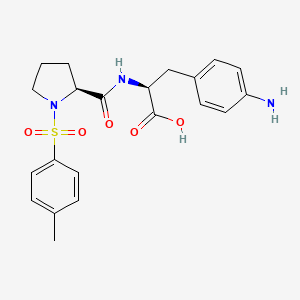

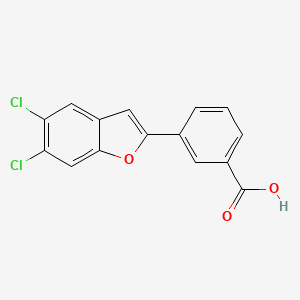
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
